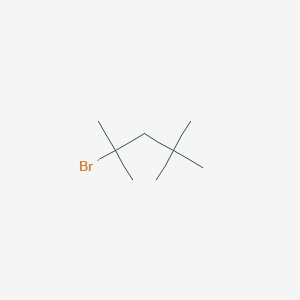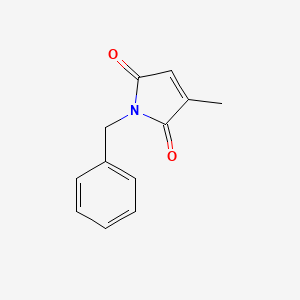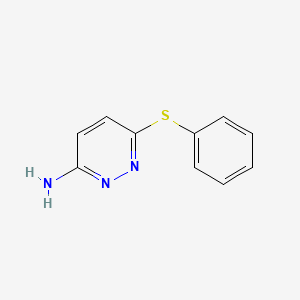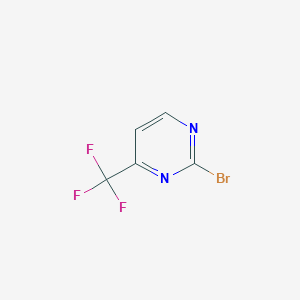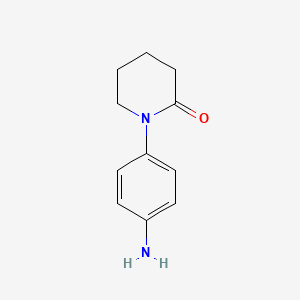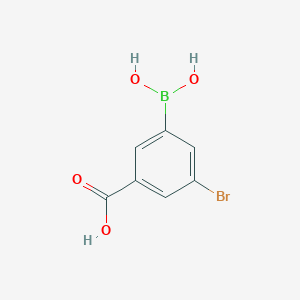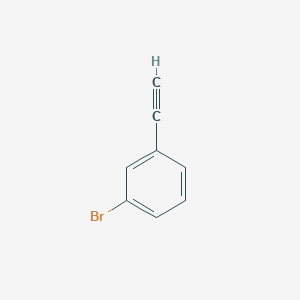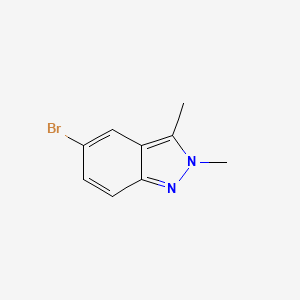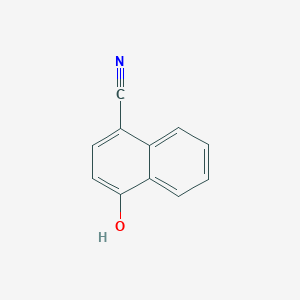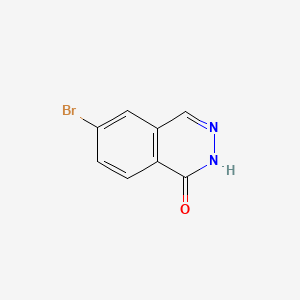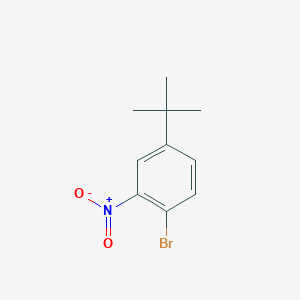
1-Bromo-4-(tert-butyl)-2-nitrobenzene
Übersicht
Beschreibung
1-Bromo-4-(tert-butyl)-2-nitrobenzene is a useful research compound. Its molecular formula is C10H12BrNO2 and its molecular weight is 258.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Ultrasound-Assisted Synthesis
1-Bromo-4-(tert-butyl)-2-nitrobenzene has been utilized in the synthesis of other chemical compounds. A study by Harikumar & Rajendran (2014) demonstrates the preparation of 1-butoxy-4-nitrobenzene using a similar nitrobenzene derivative, showcasing the effectiveness of ultrasound-assisted synthesis in organic chemistry (Harikumar & Rajendran, 2014).
Synthesis of Brominated Anilmes
Research by Churakov et al. (1994) involved the synthesis of brominated anilmes, starting from a compound similar to this compound. This study highlights the compound's utility in creating various brominated organic products (Churakov et al., 1994).
Reactivity in Ionic Liquids
Ernst et al. (2013) explored the reactivity of the radical anions of 1-bromo-4-nitrobenzene in ionic liquids, providing insights into its altered behavior in different solvent environments. This research is crucial for understanding solvent effects on chemical reactions (Ernst et al., 2013).
Lithium-Bromine Exchange Reactions
The study by Bailey, Luderer, and Jordan (2006) examines the lithium-bromine exchange reactions of 1-bromo-4-tert-butylbenzene, a compound structurally similar to this compound. This work is significant in the field of organometallic chemistry, especially in reactions involving lithium (Bailey et al., 2006).
Polymer Solar Cell Applications
Fu et al. (2015) introduced 1-Bromo-4-Nitrobenzene in polymer solar cells, demonstrating its role in improving the power conversion efficiency. This study emphasizes the potential application of such compounds in renewable energy technologies (Fu et al., 2015).
Electrocatalytic Reactions
The electrochemical reduction of 1-bromo-4-nitrobenzene has been studied for its potential in forming arylzinc compounds, as shown in research by Ernst, Norman, Hardacre, and Compton (2014). This study contributes to the understanding of electrocatalytic processes in organic synthesis (Ernst et al., 2014).
Wirkmechanismus
Target of Action
It’s known that bromobenzenes are often used in organic synthesis, suggesting that their targets could be a variety of organic compounds .
Mode of Action
1-Bromo-4-(tert-butyl)-2-nitrobenzene undergoes lithium-bromide exchange reactions with n-butyllithium and tert-butyllithium at 0°C in various solvents . This suggests that the compound interacts with its targets by exchanging its bromide group with a lithium group, potentially leading to changes in the target molecule’s structure and properties .
Biochemical Pathways
It’s used in the synthesis of 4-tert-butyl-phenylboronic acid and 1-deoxy analogs of cp-47,497 and cp-55,940 . This suggests that it may play a role in the biochemical pathways involving these compounds .
Pharmacokinetics
Given its chemical properties such as its boiling point of 80-81 °c/2 mmhg, melting point of 13-16 °c, and density of 1229 g/mL at 25 °C , it can be inferred that these properties may influence its bioavailability.
Result of Action
Its use in the synthesis of other compounds suggests that it may contribute to the formation of new molecular structures .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its reactions with n-butyllithium and tert-butyllithium occur at 0°C , indicating that temperature is a crucial factor in its action. Additionally, the solvent used can also impact the reaction .
Safety and Hazards
Eigenschaften
IUPAC Name |
1-bromo-4-tert-butyl-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-10(2,3)7-4-5-8(11)9(6-7)12(13)14/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XACFLGSMDUITKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80460249 | |
| Record name | 1-Bromo-4-tert-butyl-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80460249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70729-05-4 | |
| Record name | 1-Bromo-4-tert-butyl-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80460249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Benzo[b]thiophene-3-carbonitrile](/img/structure/B1279438.png)

